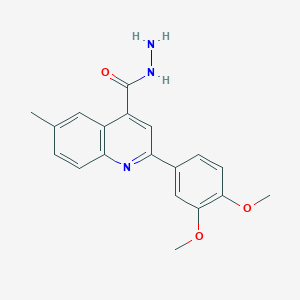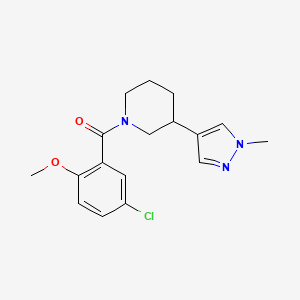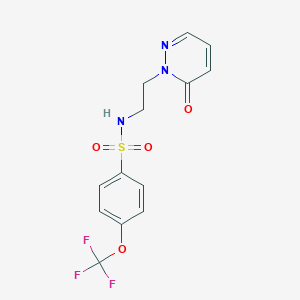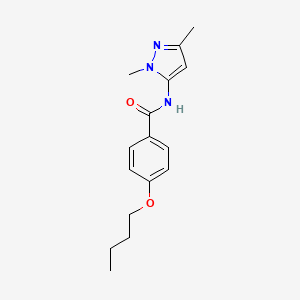
Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a chemical compound with a complex structure that includes a bromo group, a tetramethyl-1,3,2-dioxaborolan-2-yl group, and an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, often involving palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a bromo-indole derivative with a boronic acid or boronic acid ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale palladium-catalyzed cross-coupling reactions. The process would require careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and ligands to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The bromo group can be oxidized to form a bromine oxide.
Reduction: The compound can be reduced to remove the bromo group.
Substitution: The bromo group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Bromine oxide derivatives.
Reduction: De-brominated indole derivatives.
Substitution: Indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid ester group is particularly useful in cross-coupling reactions, making it valuable in the construction of biologically active compounds.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to undergo specific reactions makes it a useful tool in bioconjugation and labeling studies.
Medicine: In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceuticals. Its structural features make it suitable for the development of drugs targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of advanced materials and catalysts. Its unique properties make it valuable in the development of new chemical processes and products.
Mechanism of Action
The mechanism by which Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid ester group facilitates the formation of carbon-carbon bonds through the transfer of the boronic acid group to the bromo-indole derivative. This process is typically catalyzed by palladium and involves the formation of a palladium-boronic acid complex.
Molecular Targets and Pathways: The compound can interact with various molecular targets, depending on its application. In medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways. In biological research, it may be used to label or modify specific biomolecules.
Comparison with Similar Compounds
Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate: This compound is similar in structure but lacks the bromo group, making it less reactive in certain cross-coupling reactions.
2,7-Bis (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene: This compound has a similar boronic acid ester group but a different aromatic core, leading to different reactivity and applications.
Uniqueness: Ethyl 4-bromo-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is unique due to its combination of a bromo group and a boronic acid ester group on an indole ring. This combination allows for versatile reactivity and broad applicability in various fields.
Properties
IUPAC Name |
ethyl 4-bromo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BBrNO4/c1-6-22-15(21)13-9-10-12(19)8-7-11(14(10)20-13)18-23-16(2,3)17(4,5)24-18/h7-9,20H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYIWOOWVXBSJJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)Br)C=C(N3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BBrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-Hydroxy-1-(3-thienyl)propyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2940978.png)

![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)
![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)

![3-(benzenesulfonyl)-N-[4-(propan-2-yl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2940985.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2940986.png)
![4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2940990.png)
![Methyl (E)-4-[3-methyl-3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2940992.png)
![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2940993.png)
![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)

![9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

